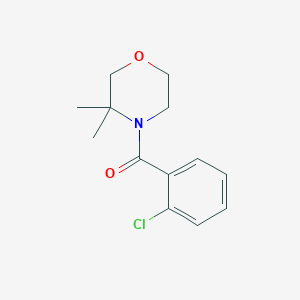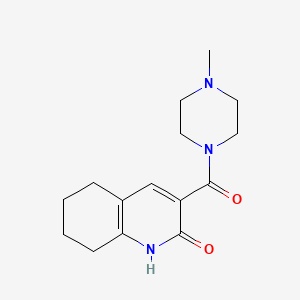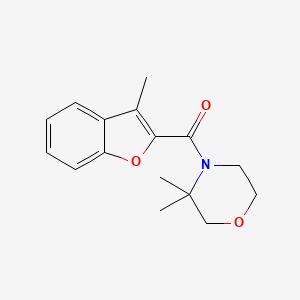
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. CDM is a synthetic compound that belongs to the class of morpholine derivatives and is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to exert its biological effects by modulating ion channels in the nervous system. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to selectively block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade of sodium channels results in a decrease in neuronal excitability and can lead to the suppression of seizures and pain.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in rodents and to alleviate neuropathic pain. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to have a low toxicity profile and does not exhibit significant adverse effects in animal models.
実験室実験の利点と制限
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages as a tool in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification techniques such as column chromatography. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone also exhibits a high degree of selectivity for sodium channels, making it a useful tool for studying the role of these channels in neuronal signaling. However, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has some limitations as well. Its mechanism of action is not fully understood, and its effects on other ion channels and neurotransmitter systems are not well characterized. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone may not be suitable for all types of experiments due to its selectivity for sodium channels.
将来の方向性
There are several future directions for the study of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone. One area of research is the development of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone-based drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the investigation of the effects of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone on other ion channels and neurotransmitter systems. This could lead to the identification of new targets for drug discovery and the development of more selective and effective drugs. Finally, the use of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone as a tool in neuroscience research could lead to a better understanding of the role of ion channels in neuronal signaling and the development of new therapies for neurological disorders.
合成法
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3,3-dimethylmorpholine, followed by the addition of a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
科学的研究の応用
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been used as a tool in neuroscience research to study the role of ion channels in neuronal signaling.
特性
IUPAC Name |
(2-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQXHGYWDAHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)


